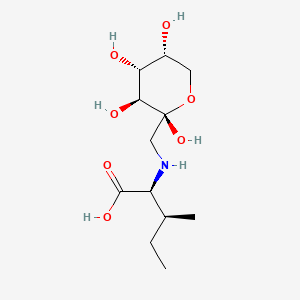

Fructose-isoleucine (mixture of diastereomers)

Descripción general

Descripción

Fructose-isoleucine is a compound formed by the conjugation of fructose, a monosaccharide, with isoleucine, a branched-chain amino acid. This compound exists as a mixture of diastereomers due to the presence of multiple chiral centers in both fructose and isoleucine. The combination of these two molecules results in a compound with unique properties that can be explored for various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of fructose-isoleucine typically involves the coupling of fructose with isoleucine through a glycosidic bond formation. This can be achieved using enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which facilitate the transfer of the glycosyl group from a donor molecule to the amino acid. Chemical synthesis may involve the activation of the hydroxyl group of fructose using reagents such as trichloroacetonitrile, followed by coupling with isoleucine under basic conditions.

Industrial Production Methods: Industrial production of fructose-isoleucine can be scaled up using fermentation processes. Microorganisms such as Escherichia coli can be genetically engineered to express enzymes that catalyze the formation of fructose-isoleucine. The fermentation process involves the cultivation of these microorganisms in bioreactors, followed by the extraction and purification of the desired compound.

Análisis De Reacciones Químicas

Types of Reactions: Fructose-isoleucine can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups of fructose can be oxidized to form carbonyl compounds.

Reduction: The carbonyl groups can be reduced to form alcohols.

Substitution: The glycosidic bond can be hydrolyzed under acidic or basic conditions to release fructose and isoleucine.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.

Substitution: Hydrochloric acid or sodium hydroxide can be used to hydrolyze the glycosidic bond.

Major Products:

Oxidation: Formation of fructose-derived carbonyl compounds.

Reduction: Formation of reduced fructose derivatives.

Substitution: Release of free fructose and isoleucine.

Aplicaciones Científicas De Investigación

Fructose-isoleucine has several scientific research applications, including:

Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.

Biology: Investigated for its role in metabolic pathways involving fructose and branched-chain amino acids.

Medicine: Explored for its potential effects on insulin secretion and glucose metabolism.

Industry: Utilized in the production of functional foods and dietary supplements.

Mecanismo De Acción

The mechanism of action of fructose-isoleucine involves its interaction with metabolic pathways related to fructose and isoleucine. Fructose is known to influence insulin secretion and glucose metabolism, while isoleucine plays a role in protein synthesis and energy regulation. The combined effects of these molecules may enhance their individual metabolic impacts, potentially leading to improved glucose homeostasis and energy balance.

Comparación Con Compuestos Similares

Fructose-isoleucine can be compared with other similar compounds, such as:

4-Hydroxyisoleucine: Found in fenugreek seeds, known for its glucose-lowering effects.

Leucine: Another branched-chain amino acid with similar metabolic roles.

Valine: A branched-chain amino acid involved in protein synthesis and energy production.

Uniqueness: Fructose-isoleucine is unique due to its combination of a monosaccharide and a branched-chain amino acid, which allows it to participate in both carbohydrate and amino acid metabolism. This dual functionality makes it a valuable compound for studying metabolic interactions and developing functional foods.

Actividad Biológica

Fructose-isoleucine, a mixture of diastereomers, has garnered interest in the field of biochemistry due to its potential biological activities. This article provides an overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Overview of Fructose-Isoleucine

Fructose is a simple sugar that plays a crucial role in various metabolic processes, while isoleucine is one of the essential amino acids necessary for protein synthesis and metabolic regulation. The combination of these two compounds in the form of diastereomers can influence their biological activities significantly.

Biological Activities

1. Metabolic Effects

Research indicates that fructose can alter mitochondrial metabolism. For instance, fructose at a concentration of 100 µM has been shown to reduce peak glycolytic and mitochondrial metabolism without affecting the expression of related genes or proteins such as PPARγ and SREBP . This suggests that fructose may play a role in metabolic disorders, particularly in conditions like insulin resistance.

2. Influence on Amino Acid Metabolism

Isoleucine is known to be involved in various metabolic pathways. Studies have shown that the presence of diastereomers can affect the stereochemistry and thus the biological activity of amino acids during metabolic reactions. For instance, the formation of diastereomeric ratios during amino acid coupling reactions can influence the efficiency and outcome of peptide synthesis .

Data Tables

The following table summarizes key findings related to the biological activity of fructose-isoleucine:

Case Studies

Case Study 1: Fructose and Insulin Resistance

A study investigated the effects of fructose on insulin resistance in human subjects. It was found that high fructose consumption led to significant alterations in lipid metabolism and increased fat accumulation in liver cells, which are critical factors in developing insulin resistance .

Case Study 2: Diastereomeric Influence on Peptide Formation

In another research effort, the diastereomeric influence on peptide formation was examined using NMR spectroscopy. The study revealed that specific diastereomeric configurations could lead to varying degrees of coupling efficiency between amino acids, which is crucial for understanding protein synthesis mechanisms .

Research Findings

Recent studies have highlighted several important aspects regarding the biological activity of fructose-isoleucine:

- Mitochondrial Function : Fructose's impact on mitochondrial function suggests potential implications for metabolic diseases.

- Peptide Synthesis : The stereochemical properties of isoleucine derivatives influence peptide bond formation and stability.

- Nutritional Implications : Understanding how these compounds interact can inform dietary recommendations and therapeutic strategies for metabolic disorders.

Propiedades

IUPAC Name |

(2S,3S)-3-methyl-2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO7/c1-3-6(2)8(11(17)18)13-5-12(19)10(16)9(15)7(14)4-20-12/h6-10,13-16,19H,3-5H2,1-2H3,(H,17,18)/t6-,7+,8-,9+,10-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLSFIUFBSPKJF-KZYWSPAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC[C@@]1([C@H]([C@@H]([C@@H](CO1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101242010 | |

| Record name | N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101242010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87304-79-8 | |

| Record name | N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87304-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101242010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.